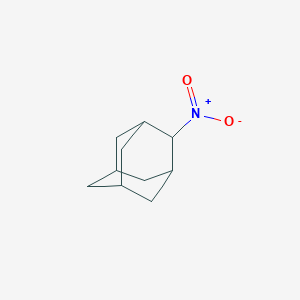
6-Hydroxy-3-methylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been reported to yield 3-amino-6-methylpicolinic acid. However, further examination showed the product to be 3-hydroxy-6-methylpicolinamide (Moore, Kirk, & Newmark, 1979).
- A one-pot synthesis method has been developed for pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids, using a sequential coupling/cyclization reaction (Tran, Mullins, am Ende, & Pettersson, 2013).
Molecular Structure Analysis
- Copper(II) complex synthesis with 6-hydroxypicolinic acid revealed a tetragonally compressed octahedral coordination environment, highlighting its molecular structure and bonding properties (Kukovec, Kakša, & Popović, 2012).
Chemical Reactions and Properties
- The ammonolysis of 6-hydroxy-3-methylpicolinic acid undergoes a transformation yielding 3-hydroxy-6-methylpicolinamide, indicating a specific chemical reaction property of the compound (Moore, Kirk, & Newmark, 1979).
Physical Properties Analysis
- Detailed studies on the synthesis, structural, spectroscopic, thermal, and density functional theory of complexes with 6-methylpicolinate offer insights into the physical properties of related compounds (Kukovec et al., 2008).
Chemical Properties Analysis
- Vibrational spectroscopic studies and DFT calculations on cobalt(II) complexes with 3-hydroxypicolinic acid provide a thorough understanding of the chemical properties of these compounds (Furic et al., 2013).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
6-Hydroxy-3-methylpicolinic acid, a derivative of picolinic acid, has been explored in various chemical reactions and synthesis processes. For instance, ammonolysis of 3-hydroxy-6-methylpicolinic acid was studied, highlighting its reaction under specific conditions to form picolinamide derivatives (Moore, Kirk, & Newmark, 1979). Another study focused on synthesizing novel compounds, specifically 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a key related substance of Rabeprazole sodium, using 3-methylpicolinonitrile (He et al., 2020).
Complex Formation and Coordination Chemistry
6-Hydroxy-3-methylpicolinic acid is significant in coordination chemistry, forming complexes with various metals. Studies have shown the formation of complexes with elements like cobalt (Kukovec et al., 2009), vanadium (Buglyó, Nagy, & Sóvágó, 2005), and lanthanum (Yan et al., 1995). These studies contribute to understanding the coordination behavior and potential applications of such complexes in various fields.
Spectroscopy and Structural Analysis
The compound's interaction with other elements has been analyzed using various spectroscopic methods. For instance, a study on rhodium and copper 6-methylpicolinate complexes used spectroscopy for structural and supramolecular interaction studies (García et al., 2016). These analyses are crucial in understanding the physical and chemical properties of the complexes formed with 6-Hydroxy-3-methylpicolinic acid.
Medicinal Chemistry and Biological Interactions
In medicinal chemistry, the interaction of 6-Hydroxy-3-methylpicolinic acid derivatives with biological systems has been investigated. For example, the uptake of potential anti-diabetic VIVO compounds formed by 6-methylpicolinate with red blood cells was studied to understand their mechanism in biological systems (Sanna et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZFYBWSAROMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556366 |
Source


|
| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3-methylpicolinic acid | |
CAS RN |
115185-81-4 |
Source


|
| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)







![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)